molecular formula C6H10F3NO2 B1350576 Ethyl 3-amino-4,4,4-trifluorobutyrate CAS No. 170804-18-9

Ethyl 3-amino-4,4,4-trifluorobutyrate

Cat. No.: B1350576
CAS No.: 170804-18-9
M. Wt: 185.14 g/mol
InChI Key: KGUOZZWGWBBRRF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C6H10F3NO2 It is characterized by the presence of an ethyl ester group, an amino group, and three fluorine atoms attached to the terminal carbon of the butyrate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4,4-trifluorobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: Ethyl 4,4,4-trifluoroacetoacetate.

    Reagent: Ammonia or an appropriate amine.

    Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from 0°C to room temperature.

    Product Isolation: The product is isolated by standard techniques such as solvent evaporation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification steps are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted amines.

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 3-amino-4,4,4-trifluorobutyrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Ethyl 3-amino-4,4,4-trifluorobutyrate can be compared with other fluorinated amino esters, such as:

    Ethyl 3-amino-3,3,3-trifluoropropionate: Lacks the additional carbon in the butyrate chain.

    Ethyl 3-amino-2,2,2-trifluoroacetate: Has a shorter carbon chain and different reactivity.

    Ethyl 3-amino-4,4,4-trifluorobutanoate: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUOZZWGWBBRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378981
Record name Ethyl 3-amino-4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170804-18-9
Record name Ethyl 3-amino-4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-4,4,4-trifluorobutanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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